1-Benzyl-5-ethylpiperidine-2,4-dione
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Overview
Description
Preparation Methods
The synthesis of 1-Benzyl-5-ethylpiperidine-2,4-dione typically involves the reaction of ethyl acetoacetate with benzylamine under specific conditions . The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-5-ethylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-5-ethylpiperidine-2,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . Detailed studies are required to fully elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
1-Benzyl-5-ethylpiperidine-2,4-dione can be compared with other similar compounds such as:
1-Benzyl-3-ethylpiperidine-2,4-dione: Similar structure but with different substitution pattern.
1-Benzyl-5-methylpiperidine-2,4-dione: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
66594-69-2 |
---|---|
Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
1-benzyl-5-ethylpiperidine-2,4-dione |
InChI |
InChI=1S/C14H17NO2/c1-2-12-10-15(14(17)8-13(12)16)9-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
ADSHHHOEECKWOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(C(=O)CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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